4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 882281-67-6
VCID: VC2284328
InChI: InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2
SMILES: C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-]
Molecular Formula: C13H13ClN6O2
Molecular Weight: 320.73 g/mol

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

CAS No.: 882281-67-6

Cat. No.: VC2284328

Molecular Formula: C13H13ClN6O2

Molecular Weight: 320.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine - 882281-67-6

Specification

CAS No. 882281-67-6
Molecular Formula C13H13ClN6O2
Molecular Weight 320.73 g/mol
IUPAC Name 4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2
Standard InChI Key CNRDHYAHQFPAHY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is an organic compound with the CAS registry number 882281-67-6. The compound consists of a pyrimidine core structure with three functionally important substituents: a chloro group at position 4, a nitro group at position 5, and a 4-pyridin-2-ylpiperazin-1-yl group at position 6 . This arrangement of functional groups creates a molecule with significant structural complexity and potential for various chemical interactions. The chemical nomenclature may occasionally list it as "Pyrimidine, 4-chloro-5-nitro-6-[4-(2-pyridinyl)-1-piperazinyl]-" which is an alternative naming convention that highlights the core pyrimidine structure followed by its substituents . The molecular formula of this compound is C13H13ClN6O2, which indicates its atomic composition consisting of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 6 nitrogen atoms, and 2 oxygen atoms .

Structural Features and Bonding

The molecular structure of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine features a central pyrimidine ring that serves as the core scaffolding for the compound. The pyrimidine ring itself is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The chloro substituent at position 4 of the pyrimidine ring contributes to the compound's reactivity, as aryl chlorides are known to participate in various nucleophilic substitution and cross-coupling reactions. The nitro group at position 5 is electron-withdrawing, which affects the electron density distribution throughout the pyrimidine ring, potentially making the ring more susceptible to nucleophilic attack at certain positions . The 4-pyridin-2-ylpiperazin-1-yl substituent at position 6 consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms in opposite positions) that connects the pyrimidine ring to a pyridine ring, creating a complex three-ring system with multiple nitrogen atoms that can serve as hydrogen bond acceptors.

Physicochemical Properties

Physical Properties

The physical properties of 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine provide crucial information for researchers working with this compound. The boiling point of this compound is predicted to be 557.8±50.0 °C at standard pressure conditions, which indicates its high thermal stability and relatively low volatility under normal laboratory conditions . This high boiling point is consistent with the compound's complex structure and the presence of multiple aromatic rings and polar functional groups. The density is predicted to be 1.455±0.06 g/cm³, which falls within the expected range for heterocyclic organic compounds with multiple nitrogen atoms and functional groups . It's important to note that these physical properties are computationally predicted rather than experimentally determined values, which introduces some uncertainty as indicated by the reported error margins.

Chemical Properties

From a chemical perspective, 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine possesses several reactive sites that influence its chemical behavior. The compound has a predicted pKa value of 8.43±0.19, suggesting that it can act as a weak acid under appropriate conditions . This acidity is likely attributed to the combined electron-withdrawing effects of the nitro and chloro substituents on the pyrimidine ring, which can increase the acidity of any protons on adjacent carbon atoms. The presence of multiple nitrogen atoms in the molecular structure (six in total) provides numerous sites for hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The chloro group at position 4 of the pyrimidine ring represents a potential site for nucleophilic aromatic substitution reactions, which could be utilized in synthetic modifications of this compound. The nitro group at position 5 is strongly electron-withdrawing and can participate in various reduction reactions, potentially yielding an amino derivative under appropriate conditions.

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